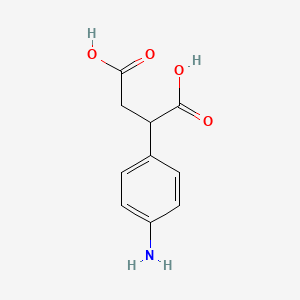

2-(4-Aminophenyl)succinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Aminophenyl)succinic acid often involves innovative methods that optimize yields and reaction conditions. For example, a study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones highlighted the use of succinimide-N-sulfonic acid as a catalyst, demonstrating a green and efficient procedure for synthesizing nitrogen-containing heterocycles, which could be adapted for the synthesis of 2-(4-Aminophenyl)succinic acid (Ghashang, Mansoor, & Aswin, 2015).

Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenyl)succinic acid and related compounds has been elucidated using various analytical techniques. For instance, the crystal structure of a salt complex between (S)-2-(2′-methylbenzyl)succinic acid and (R)-1-phenylethylamine provided insights into the hydrogen bonding patterns and structural conformation, which are essential for understanding the molecular structure of 2-(4-Aminophenyl)succinic acid (Liu, Hu, & Liu, 2005).

Chemical Reactions and Properties

Bioorthogonal reactions offer a method to introduce new functionalities into molecules like 2-(4-Aminophenyl)succinic acid. A study on the synthesis of novel amino acids for bioorthogonal reactions has shown that introducing specific functional groups can significantly affect the molecule's reactivity and interaction capabilities (Forbes et al., 2016).

Physical Properties Analysis

Research on compounds structurally related to 2-(4-Aminophenyl)succinic acid, such as the identification of 2-(2'-octenyl) succinic acid in urine, provides valuable information on the physical properties, including solubility, stability, and biological interactions of these compounds (Giordano et al., 1990).

Wissenschaftliche Forschungsanwendungen

-

Biosynthetic Pathway and Metabolic Engineering

- Succinic acid, a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle, is one of the most important platform chemicals for the production of various high value-added derivatives .

- Different succinic acid biosynthesis pathways are summarized, with a focus on the key enzymes and metabolic engineering approaches, which mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .

- The microbial production of succinic acid has drawn increasing attention as a viable, more environmentally friendly alternative .

-

Microbial Production Using Organic Wastes

- Through bacterial fermentation, succinic acid can be easily produced .

- The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .

- There are different methods under metabolic engineering which are being frequently used for bio-based succinic acid production using representative microorganisms .

-

Traditional Applications

-

Precursor of High Value-Added Derivatives

-

Chemical Industry

-

Pharmaceutical Industry

-

Precursor of High Value-Added Derivatives

-

Chemical Industry

-

Pharmaceutical Industry

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

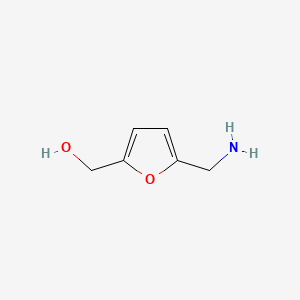

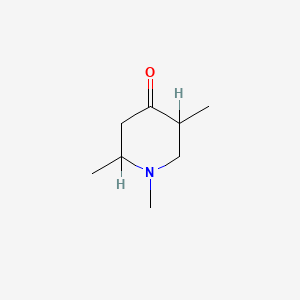

2-(4-aminophenyl)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHXTNAFUFBEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341264 |

Source

|

| Record name | 2-(4-aminophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)succinic acid | |

CAS RN |

22511-21-3 |

Source

|

| Record name | 2-(4-aminophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.